Acetyl-L-methionine sulfoxide

Übersicht

Beschreibung

Acetyl-L-methionine sulfoxide, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO4S and its molecular weight is 207.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It has been suggested that it may interact withN-acylamino acid racemase and Rhodopsin , which play crucial roles in various physiological processes.

Mode of Action

The exact mode of action of AC-MET(O)-OH is not well understood. It is believed to interact with its targets, leading to changes in their function. For instance, it may influence the activity of N-acylamino acid racemase, an enzyme involved in the metabolism of amino acids .

Biochemical Pathways

AC-MET(O)-OH may be involved in the N-terminal acetylation process, a prevalent protein modification in eukaryotes . This process is catalyzed by N-terminal acetyltransferases (NATs), which transfer the acetyl group from acetyl coenzyme A onto the free N-terminal α-amino group of their protein substrates .

Result of Action

It is suggested that it may have a role inregulating oxidative balance and mediating oxidative stress .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of AC-MET(O)-OH. For instance, the plant growth conditions and the type and variety of Vitis genus significantly influence the composition and concentration of stilbenes in the shoots .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Acetyl-L-methionine sulfoxide are largely derived from its interactions with various biomolecules. It is known to interact with enzymes such as acylamino acid-releasing enzyme, which releases acylamino acids from amino terminal acylated peptides and proteins . The rate of hydrolysis depends on the acyl groups, terminal amino acid sequences, and tertiary structure of the acyl protein substrates .

Molecular Mechanism

It is known that methionine residues in proteins can be N-terminally acetylated, a process that has been extensively studied in yeast and humans . This modification can occur on proteins either containing or lacking the methionine residue .

Temporal Effects in Laboratory Settings

It is known that methionine and its derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that methionine and its derivatives can have varying effects at different dosages .

Metabolic Pathways

This compound is involved in the metabolic pathways of methionine. Methionine can be metabolized to cysteine through the transsulfuration pathway, which is further metabolized to glutathione (GSH), taurine, and hydrogen sulfide (H2S) .

Transport and Distribution

It is known that N-terminal acetylation, a process that this compound undergoes, plays a role in the transport of proteins .

Subcellular Localization

It is known that N-terminal acetylation, a process that this compound undergoes, can affect the subcellular localization of proteins .

Biologische Aktivität

Acetyl-L-methionine sulfoxide (AcMetSO) is a derivative of methionine that has garnered attention for its biological activities, particularly in the context of oxidative stress, aging, and cellular signaling. This article provides a comprehensive overview of the biological activity of AcMetSO, supported by relevant research findings, case studies, and data tables.

Overview of this compound

AcMetSO is formed through the oxidation of methionine, resulting in a sulfoxide group at the sulfur atom. This modification can impact protein function and cellular metabolism. Methionine sulfoxides are known to accumulate in proteins during oxidative stress and aging, leading to potential alterations in physiological processes.

1. Antioxidant Properties

AcMetSO exhibits antioxidant properties by participating in redox reactions that mitigate oxidative damage. Methionine sulfoxide reductases (MsrA and MsrB) play crucial roles in reducing oxidized methionine residues back to their functional forms. The enzymatic reduction of methionine sulfoxide is vital for maintaining cellular redox balance and protecting against oxidative stress.

2. Role in Aging

Research indicates that the accumulation of methionine sulfoxides is associated with aging and age-related diseases. For instance, studies have shown that MsrA activity declines with age, leading to increased levels of methionine sulfoxides in proteins, which can impair cellular functions .

3. Lifespan Extension

Recent studies have highlighted the potential of methionine restriction (MetR) to extend lifespan in model organisms like Drosophila. Early-adult MetR was shown to induce the expression of MsrA, suggesting a link between methionine metabolism and longevity . The reduction of methionine levels decreases the formation of methionine sulfoxides, thereby potentially enhancing cellular health and lifespan.

Case Study 1: Methionine Sulfoxide Reductase Activity

In a study examining the effects of oxidative stress on E. coli, researchers found that mutants lacking MsrA exhibited higher levels of methionine sulfoxides compared to wild-type strains. This accumulation correlated with increased sensitivity to oxidative agents, demonstrating the protective role of Msr enzymes against oxidative damage .

Case Study 2: Impact on Cellular Signaling

Another investigation focused on the role of AcMetSO in modulating cellular signaling pathways. The study revealed that AcMetSO could influence redox-sensitive signaling cascades, affecting processes such as apoptosis and cell proliferation . These findings suggest that AcMetSO may serve as a signaling molecule under conditions of oxidative stress.

Table 1: Biological Activities of this compound

Research Findings

- Oxidative Stress Response : AcMetSO plays a significant role in the cellular response to oxidative stress by acting as a substrate for Msr enzymes, which restore protein function by reducing oxidized methionines .

- Age-Related Changes : The decline in Msr activity with age leads to increased levels of methionine sulfoxides, which correlate with various age-related pathologies .

- Nutritional Implications : Methionine restriction has been shown to alter metabolic pathways significantly, impacting not only methionine levels but also other amino acids involved in one-carbon metabolism .

Wissenschaftliche Forschungsanwendungen

Biochemical Significance

Acetyl-L-methionine sulfoxide serves as a critical metabolite in the methionine cycle. Methionine can be oxidized to its sulfoxide form under physiological conditions, which is reversible and plays a role in cellular redox balance. This oxidation process is significant for regulating protein function and signaling pathways, particularly in response to oxidative stress .

Table 1: Metabolic Pathways Involving Methionine and Its Derivatives

| Compound | Role in Metabolism | Pathway Involvement |

|---|---|---|

| Methionine | Precursor for S-adenosylmethionine | Methylation reactions |

| Methionine Sulfoxide | Redox signaling and protein regulation | Oxidative stress response |

| Acetyl-L-methionine | Enhances bioavailability of methionine | Nutritional supplementation |

Therapeutic Applications

Research indicates that this compound may have therapeutic potential in various conditions, particularly those related to oxidative stress and neurodegeneration.

- Neuroprotection : Studies suggest that methionine sulfoxide reductases (MSRs) can reduce oxidative damage in neuronal cells by converting methionine sulfoxide back to methionine, thereby protecting against conditions like Alzheimer's disease . this compound's role as a substrate for these enzymes highlights its potential in neuroprotective strategies.

- Antioxidant Properties : The compound exhibits antioxidant properties that may help mitigate oxidative stress-induced cellular damage. Its ability to scavenge reactive oxygen species (ROS) positions it as a candidate for developing antioxidant therapies .

Research Findings

Recent studies have explored the effects of this compound on various biological systems:

- A study demonstrated that this compound enhances the activity of S-adenosylmethionine (SAM) synthetase under conditions of methionine deficiency, suggesting a compensatory mechanism that could be harnessed for therapeutic interventions .

- Another investigation into the stereochemistry of methionine sulfoxides revealed that the S-form of methionine sulfoxide is preferentially reduced by MSRs, which may have implications for understanding its metabolic fate and biological activity .

Case Study 1: Neuroprotection in Alzheimer's Disease

In a controlled study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in reduced amyloid plaque formation and improved cognitive function. The mechanism was attributed to enhanced MSR activity leading to decreased oxidative damage in neuronal tissues .

Case Study 2: Oxidative Stress Response

A clinical trial assessed the effects of this compound on patients with chronic obstructive pulmonary disease (COPD). Results indicated significant improvements in oxidative stress markers and lung function, underscoring its potential as an adjunct therapy for respiratory conditions characterized by oxidative stress .

Q & A

Basic Research Questions

Q. What is the biochemical role of Acetyl-L-methionine sulfoxide in studying oxidative stress mechanisms?

this compound is used to mimic oxidative damage to methionine residues in proteins, enabling researchers to study cellular responses to reactive oxygen species (ROS). The acetylated form specifically models acetylated protein contexts, allowing investigation of how oxidative stress intersects with post-translational modifications. Methodologically, it is incorporated into protein synthesis or treated in vitro to simulate oxidation, followed by assays measuring repair enzyme activity (e.g., methionine sulfoxide reductases, MsrA/MsrB) or downstream effects on protein function .

Q. What analytical techniques are recommended for quantifying this compound in experimental samples?

- High-Performance Liquid Chromatography (HPLC): Separates oxidized and reduced methionine derivatives using reverse-phase columns, with UV detection at 214 nm for sulfur-containing compounds.

- Mass Spectrometry (MS): Tandem MS (LC-MS/MS) provides high specificity for identifying sulfoxide modifications in peptides, particularly when combined with isotopic labeling .

- Nuclear Magnetic Resonance (NMR): ¹H-NMR validates structural integrity and purity, as demonstrated in quality control protocols for L-methionine sulfoxide derivatives .

Q. How should this compound be stored to ensure stability in laboratory settings?

Store at 4°C in airtight, light-protected containers to prevent further oxidation or hygroscopic degradation. For long-term storage, lyophilized forms are stable at -20°C , though repeated freeze-thaw cycles should be avoided. Solubility in water (≥60 mg/mL) allows aqueous buffer preparation, but solutions must be freshly prepared to minimize autoxidation .

Advanced Research Questions

Q. How can researchers design experiments to track this compound incorporation and effects in cellular protein models?

- Pulse-Chase Labeling: Introduce this compound into cell cultures alongside isotopic tracers (e.g., ¹³C-methionine) to monitor incorporation kinetics via MS.

- SDS-PAGE and Immunoblotting: Use antibodies specific to methionine sulfoxide (e.g., anti-MetO) to detect oxidized proteins in lysates. Mobility shifts on gels indicate oxidation levels, as demonstrated in studies of Met-rich proteins .

- Functional Assays: Pair oxidation tracking with enzymatic activity assays (e.g., ATPase or kinase activity) to correlate structural damage with functional loss .

Q. How should contradictory data regarding the reduction efficiency of methionine sulfoxide reductases (Msrs) on this compound be analyzed?

Contradictions may arise from:

- Enzyme Specificity: MsrA preferentially reduces free methionine sulfoxide, while MsrB targets protein-bound forms. Validate substrate specificity using recombinant enzymes in vitro.

- Reaction Conditions: Adjust pH (optimal range: 7.4–8.0), temperature (25–37°C), and cofactors (e.g., thioredoxin/NADPH levels) to replicate physiological environments .

- Quantitative Metrics: Use stoichiometric assays (e.g., DTNB for thiol quantification) to measure reductase activity instead of relying solely on gel mobility shifts .

Q. What methodological approaches elucidate interactions between this compound and other post-translational modifications (e.g., phosphorylation or ubiquitination)?

- Multiplexed Proteomics: Combine phospho-enrichment kits with anti-MetO antibodies to identify co-occurring modifications in oxidized proteins.

- Crosslinking Mass Spectrometry: Map structural changes in acetylated/oxidized proteins to infer functional crosstalk.

- CRISPR Knockout Models: Generate MsrA/MsrB-deficient cell lines to study compensatory pathways (e.g., glutathione-dependent reduction) .

Eigenschaften

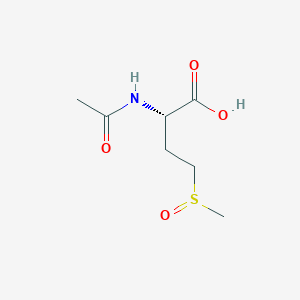

IUPAC Name |

(2S)-2-acetamido-4-methylsulfinylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-5(9)8-6(7(10)11)3-4-13(2)12/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIMMZJBURSMON-YLTHGKPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCS(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCS(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428600 | |

| Record name | Acetyl-L-methionine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108646-71-5 | |

| Record name | Acetyl-L-methionine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetylmethionine sulfoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.